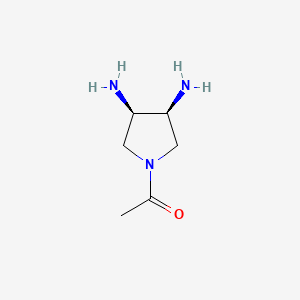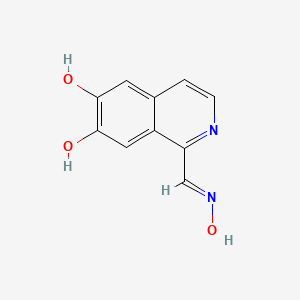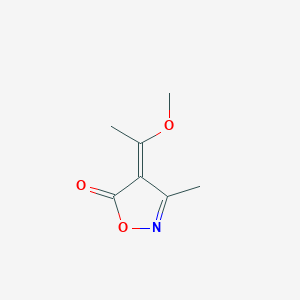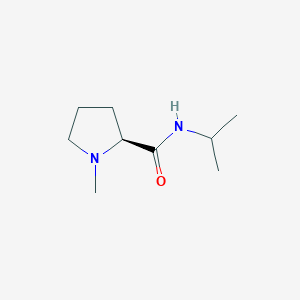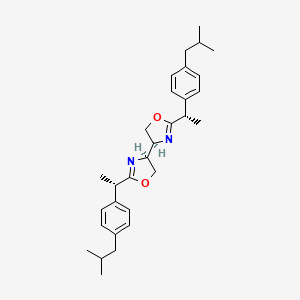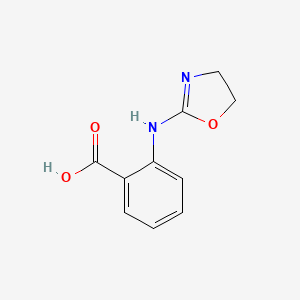
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid is a chemical compound that features both an oxazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzoic acid derivative, the oxazole ring can be formed through a cyclization reaction involving an amine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the benzoic acid moiety, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
作用机制
The mechanism of action of 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites .
相似化合物的比较
Similar Compounds
Para-aminobenzoic acid (PABA): Similar in structure but lacks the oxazole ring.
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acid: Contains a similar oxazole ring but with different substituents.
Benzoic acid derivatives: Various derivatives with different functional groups attached to the aromatic ring.
Uniqueness
2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid is unique due to the presence of both the oxazole ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The oxazole ring enhances its ability to interact with biological targets, while the benzoic acid moiety provides a handle for further chemical modifications .
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-(4,5-dihydro-1,3-oxazol-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)7-3-1-2-4-8(7)12-10-11-5-6-15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
InChI 键 |
XGYPRAFTYBLGHQ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=N1)NC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)





![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)
